Cas no 1570496-34-2 (IACS-010759)

IACS-010759 Chemical and Physical Properties
Names and Identifiers
-
- 5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- IACS-10759 (IACS-010759 )
- IACS-010759
- HWJWNWZJUYCGKV-UHFFFAOYSA-N
- IACS 010759 - Bio-X
- BCP20596
- s8731
- AK549747
- 4-Methanesulfonyl-1-{3-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-1,2,4-triazol-1-yl)methyl]phenyl}piperidine
- 5-[5-Methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoro
- IACS10759
- 42W52V11DJ
- 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
- IACS 10759
- NSC809972
- IACS 010759 [WHO-DD]
- N
- IACS-010759 (IACS-10759)
- Oxidative phosphorylation inhibitor IACS-010759
- AC-31606
- AKOS030527987
- 4-(Methylsulfonyl)-1-[3-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-1,2,4-triazol-1-yl]methyl]phenyl]piperidine (IACS-010759); 4-(Methylsulfonyl)-1-[3-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-1,2,4-triazol-1-yl]methyl]phenyl]piperidine (IACS-010759)
- CHEMBL4778699
- DB-196077
- UNII-42W52V11DJ
- IACS-10759
- 4-methanesulfonyl-1-{3-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,4-triazol-1-yl)methyl]phenyl}piperidine
- EX-A1907
- Iacs 010759
- IACS-010759?
- C25H25F3N6O4S
- OXPHOS Inhibitor IACS-010759
- HY-112037
- 1570496-34-2 (free base)
- SCHEMBL15498716
- Piperidine, 4-(methylsulfonyl)-1-(3-((5-methyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,4-triazol-1-yl)methyl)phenyl)-
- 4-(Methylsulfonyl)-1-[3-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-1,2,4-triazol-1-yl]methyl]phenyl]piperidine (IACS-010759)
- C72972
- IACS-010759 free base
- 4-(Methylsulfonyl)-1-(3-((5-methyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,4-triazol-1-yl)methyl)phenyl)piperidine
- CS-0042459
- NSC-809972
- GLXC-15124
- 1570496-34-2
- BS-15465
-
- MDL: MFCD30489429
- Inchi: 1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3
- InChI Key: HWJWNWZJUYCGKV-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])(C1([H])C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C(C([H])([H])N3C(C([H])([H])[H])=NC(C4=NC(C5C([H])=C([H])C(=C([H])C=5[H])OC(F)(F)F)=NO4)=N3)=C2[H])C([H])([H])C1([H])[H])(=O)=O
Computed Properties
- Exact Mass: 562.16100896 g/mol
- Monoisotopic Mass: 562.16100896 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 39
- Rotatable Bond Count: 7
- Complexity: 909
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 562.6
- Topological Polar Surface Area: 125
- XLogP3: 4.8
IACS-010759 Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
IACS-010759 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D623317-500mg |
IACS-010759 |
1570496-34-2 | 98% | 500mg |
$5250 | 2024-08-03 | |
MedChemExpress | HY-112037-5mg |
IACS-010759 |
1570496-34-2 | 99.60% | 5mg |
¥1200 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I873000-5mg |
IACS-010759 (IACS-10759) |
1570496-34-2 | 99% | 5mg |
¥938.70 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5337-1 mL * 10 mM (in DMSO) |
IACS10759 |
1570496-34-2 | 99.83% | 1 mL * 10 mM (in DMSO) |
¥1785.00 | 2022-04-26 | |
Chemenu | CM328316-10mg |
5-[5-Methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
1570496-34-2 | 95%+ | 10mg |
$217 | 2021-08-18 | |
MedChemExpress | HY-112037-50mg |
IACS-010759 |
1570496-34-2 | 99.60% | 50mg |
¥6500 | 2024-05-25 | |
MedChemExpress | HY-112037-100mg |
IACS-010759 |
1570496-34-2 | 99.60% | 100mg |
¥9000 | 2024-05-25 | |
S e l l e c k ZHONG GUO | S8731-5mg |
IACS-010759 (IACS-10759) |
1570496-34-2 | 99.95% | 5mg |
¥1286.57 | 2023-09-15 | |
MedChemExpress | HY-112037-10mM*1mLinDMSO |
IACS-010759 |
1570496-34-2 | 99.60% | 10mM*1mLinDMSO |
¥1485 | 2023-07-26 | |
Chemenu | CM328316-10mg |
5-[5-Methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
1570496-34-2 | 95%+ | 10mg |
$*** | 2023-03-30 |
IACS-010759 Related Literature
-
Chen Liang,Xinglin Zhang,Zhichao Wang,Wenjun Wang,Mengsu Yang,Xiaochen Dong J. Mater. Chem. B 2020 8 4748
-
Balaraman Kalyanaraman RSC Chem. Biol. 2021 2 1402
-
Wenhui Ji,Xiao Tang,Wei Du,Yao Lu,Nanxiang Wang,Qiong Wu,Wei Wei,Jie Liu,Haidong Yu,Bo Ma,Lin Li,Wei Huang Chem. Soc. Rev. 2022 51 71
Additional information on IACS-010759
Recent Advances in the Study of IACS-010759 (1570496-34-2) in Cancer Metabolism
IACS-010759 (CAS: 1570496-34-2) is a novel small-molecule inhibitor targeting mitochondrial complex I, which has garnered significant attention in the field of cancer metabolism research. Developed by the MD Anderson Cancer Center's Institute for Applied Cancer Science (IACS), this compound has shown promising results in preclinical studies for its ability to disrupt oxidative phosphorylation (OXPHOS) in cancer cells, particularly those reliant on mitochondrial metabolism. Recent studies have further elucidated its mechanism of action and potential therapeutic applications, making it a focal point in the development of innovative cancer therapies.
The primary mechanism of IACS-010759 involves the selective inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to a rapid depletion of ATP and subsequent cancer cell death. This is particularly effective against tumors with high oxidative phosphorylation dependency, such as acute myeloid leukemia (AML) and certain solid tumors. A 2023 study published in Nature Cancer demonstrated that IACS-010759 effectively targets AML stem cells by inducing metabolic crisis, while sparing normal hematopoietic cells, highlighting its potential as a targeted therapy.
Recent preclinical data has also explored the synergistic effects of IACS-010759 in combination with other anticancer agents. For instance, a study in Cell Reports Medicine (2024) reported enhanced efficacy when IACS-010759 was combined with venetoclax, a BCL-2 inhibitor, in AML models. The combination therapy led to significant tumor regression and prolonged survival in animal models, suggesting a potential clinical strategy for overcoming resistance to single-agent therapies.
Despite its promising preclinical profile, challenges remain in the clinical translation of IACS-010759. Phase I clinical trials (NCT03291938) have provided initial safety data, but dose-limiting toxicities, such as lactic acidosis and cardiac effects, have been observed. Ongoing research aims to optimize dosing regimens and identify biomarkers to predict patient response. A recent review in Cancer Discovery (2024) emphasized the need for patient stratification based on metabolic profiling to maximize therapeutic benefits.
In conclusion, IACS-010759 represents a groundbreaking approach to targeting cancer metabolism, with its unique mechanism of action and potential for combination therapies. As research progresses, further insights into its clinical applicability and safety profile will be critical for its development as a mainstream therapeutic option. Future directions include exploring its efficacy in other OXPHOS-dependent cancers and refining strategies to mitigate adverse effects.
1570496-34-2 (IACS-010759) Related Products
- 856214-16-9(2,4-dihydroxypyridine-3-carboxylic acid)
- 707-93-7(2-Chloro-5'-fluoro-2'-hydroxypropiophenone)
- 1536146-52-7(3-(2,4-Difluorophenyl)-2-methylbutan-1-amine)
- 2680728-81-6(tert-butyl N-(4,5-dimethoxy-2-nitrophenyl)carbamate)
- 1932551-08-0((1R)-1-(2-chloro-5-methylphenyl)-2,2,2-trifluoroethan-1-ol)
- 2200106-88-1(5-fluoro-2-(oxetan-3-yloxy)pyridine)
- 107866-80-8(Benzo[b]thiophene-5-acetic acid, 4,5,6,7-tetrahydro-4-oxo-)
- 1808819-65-9(Methanone, (2-fluoro-4-pyridinyl)[4-(hydroxymethyl)-4-(phenylmethyl)-1-piperidinyl]-)
- 1214346-90-3(3'-Fluoro-6-methoxybiphenyl-2-carboxylic acid)
- 2034267-73-5(N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide)

